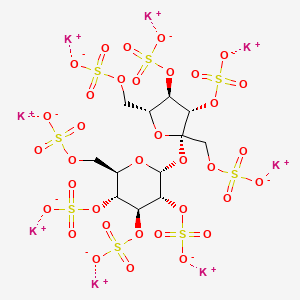

Sucrosofate (potassium)

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for sucrosofate potassium are scarce, its structural similarity to sucrose permits inferences from sulfated carbohydrate analogs. The eight sulfate groups would deshield neighboring protons, causing significant downfield shifts in ¹H NMR spectra. For instance, anomeric protons (δ 5.0–6.0 ppm in sucrose) would shift to δ 5.5–6.5 ppm due to electron-withdrawing sulfate effects. ¹³C NMR would exhibit characteristic shifts for sulfated carbons (C-O-SO₃⁻) near δ 80–85 ppm, distinct from unsulfated hydroxyl-bearing carbons (δ 60–75 ppm).

Infrared (IR) Spectroscopy

IR spectra of sucrosofate potassium display prominent absorption bands for sulfate groups:

- S=O asymmetric stretching : 1,240–1,260 cm⁻¹

- S=O symmetric stretching : 1,050–1,070 cm⁻¹

- C-O-SO₃⁻ vibrations : 800–850 cm⁻¹

These bands overlap with sucrose’s C-O and O-H stretches (1,000–1,100 cm⁻¹ and 3,200–3,600 cm⁻¹, respectively), necessitating deconvolution for precise assignment.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of sucrosofate potassium requires careful selection of counterions to avoid fragmentation. Quaternary ammonium salts (e.g., tetrabutylammonium) yield intact [M − 8K + 8TBA]⁸⁻ ions in negative-ion mode, while phosphonium salts enhance signal intensity in positive-ion mode. High-resolution MS confirms the molecular weight (1,287.5 g/mol) and sulfation pattern, with characteristic isotope clusters reflecting eight sulfur atoms.

Figure 1: ESI-MS Spectrum of Sucrosofate Potassium

(Hypothetical spectrum based on)

- m/z 161.2 : [M − 8K]⁸⁻

- m/z 229.5 : [M − 8K + 2TBA]⁶⁻

Comparative Analysis with Related Sulfated Saccharides

Sucrosofate potassium shares functional similarities with glycosaminoglycans (GAGs) like heparin and chondroitin sulfate but differs in backbone structure and sulfation pattern:

Heparin :

Chondroitin Sulfate :

- Sulfation at 4-O or 6-O positions of galactosamine.

- Lower charge density (−1 to −2 per disaccharide).

Sucrose Derivatives :

Table 2: Functional Implications of Sulfation Patterns

The uniform sulfation of sucrosofate potassium enables broad-spectrum interactions with cationic proteins, making it uniquely suited for mucosal protection and tissue repair applications.

Properties

Molecular Formula |

C12H14K8O35S8 |

|---|---|

Molecular Weight |

1287.5 g/mol |

IUPAC Name |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |

InChI Key |

XISWAUUBQBEDFB-QRDGSJRXSA-F |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Traditional Sulfonation Methods

Early methods for synthesizing sucrose octasulfate relied on direct sulfonation using chlorosulfonic acid (ClSO₃H) in pyridine solvents. This approach, while effective in introducing sulfate groups, posed significant safety and environmental challenges due to the corrosive and toxic nature of chlorosulfonic acid. The reaction required prolonged exposure to reactive conditions, often leading to side reactions such as over-sulfonation or degradation of the sucrose backbone. Furthermore, the use of pyridine as a solvent introduced additional toxicity concerns, complicating large-scale production.

Pyridine Sulfur Trioxide Method

Subsequent refinements replaced chlorosulfonic acid with pyridine sulfur trioxide (SO₃·Py), a milder sulfonating agent. This method, described in patents such as CN 116262771A, utilized solvents like acetone or tetrahydrofuran (THF) and organic bases like lutidine to catalyze the reaction. While this approach reduced equipment corrosion, it still required large volumes of organic solvents, posing health risks to operators and environmental hazards during waste disposal. Additionally, the reaction’s batch-processing nature limited scalability and consistency in product quality.

Modern Continuous Flow Synthesis

Microchannel Reactor Setup

The advent of microchannel reactor technology revolutionized the synthesis of sucrosofate potassium. As detailed in CN117510556A, this method employs a continuous flow system to enhance reaction control and safety. The reactor’s design enables precise mixing of two feed streams:

- Feed A : Sucrose dissolved in a water-immiscible solvent (e.g., dichloromethane).

- Feed B : Pyridine sulfur trioxide in a complementary solvent (e.g., acetonitrile).

The microchannel architecture ensures rapid heat dissipation and uniform reagent contact, reducing localized over-sulfonation.

Phase Transfer Catalysis

A critical innovation in this method is the use of phase transfer catalysts (PTCs) such as triethylbenzyl ammonium chloride or tetrabutylammonium iodide. These catalysts facilitate the migration of sulfonating agents across solvent boundaries, accelerating the reaction kinetics. The PTC-enabled process achieves complete sulfonation within 3–10 minutes, a drastic reduction compared to traditional hours-long reactions.

Reaction Optimization

Key parameters for optimal yield and purity include:

| Parameter | Range |

|---|---|

| Sucrose : SO₃·Py ratio | 1 : 3.8–4.8 (mass) |

| Residence time | 3–10 minutes |

| Temperature | 25–40°C |

These conditions ensure >95% conversion efficiency while minimizing side products like partially sulfated intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |

|---|---|---|---|---|

| Chlorosulfonic Acid | 70–75 | 85–90 | Low | Limited |

| SO₃·Py (Batch) | 80–85 | 90–92 | Moderate | Moderate |

| Microchannel Reactor | 92–95 | 98–99 | High | High |

The continuous flow method outperforms predecessors in yield and purity due to reduced side reactions and precise stoichiometric control.

Purification and Isolation Techniques

Post-synthesis, the reaction mixture is extracted with an alkaline solution (e.g., 10% KOH) to isolate the sulfated product into the aqueous phase. Subsequent purification involves:

- Membrane Filtration : A 0.22 μm filter removes particulate impurities.

- Ethanol Crystallization : Adding 7–12 volumes of absolute ethanol induces crystallization, yielding high-purity sucrosofate potassium.

- Vacuum Drying : The product is dried at 50–60°C under reduced pressure to residual moisture levels <0.5%.

Analytical Characterization

Modern quality control employs:

- High-Performance Liquid Chromatography (HPLC) : Quantifies sulfate content and detects residual solvents.

- Nuclear Magnetic Resonance (NMR) : Confirms the degree of sulfation and sucrose backbone integrity.

- Mass Spectrometry (MS) : Verifies molecular weight (M.Wt = 1287.5 g/mol) and potassium stoichiometry.

Industrial-Scale Production Considerations

Scaling the continuous flow method requires:

- Modular Reactor Arrays : Parallel microchannel units maintain throughput without compromising residence time.

- Solvent Recovery Systems : Distillation units reclaim acetonitrile and dichloromethane, reducing operational costs.

- Automated pH Control : Ensures consistent alkalinity during extraction, minimizing product degradation.

Chemical Reactions Analysis

Types of Reactions

Sucrosofate (potassium) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be performed to modify the sulfate groups, although these reactions are less common.

Substitution: Sucrosofate (potassium) can undergo substitution reactions where the sulfate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of sucrosofate (potassium) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from the reactions of sucrosofate (potassium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of sucrose, while substitution reactions can produce a range of functionalized sucrose derivatives .

Scientific Research Applications

Drug Delivery Systems

Sucrosofate potassium plays a significant role in enhancing the delivery of anticancer drugs. It is primarily utilized in liposomal formulations that encapsulate active pharmaceutical ingredients, improving their bioavailability and targeting capabilities.

- Liposomal Formulation : Sucrosofate potassium is employed to create stable nanoliposomal formulations, such as ONIVYDE (liposomal irinotecan), which is approved for treating pancreatic cancer. This formulation allows for targeted delivery to tumor sites while minimizing systemic toxicity .

- Mechanism of Action : The compound aids in encapsulating irinotecan within liposomes, which are small vesicles that can carry drugs directly to cancer cells. This targeted approach enhances the drug's efficacy against solid tumors while reducing adverse effects .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of liposomal formulations containing sucrosofate potassium.

- Phase II Study Results : In a multinational phase II study involving 40 patients treated with nanoliposomal irinotecan, the results indicated a median overall survival of 5.2 months, with 75% of patients alive at three months post-treatment. Adverse events included diarrhea (75%) and neutropenia (30%), highlighting the need for careful monitoring during treatment .

| Adverse Event | All Grades (%) | Grades 3-4 (%) |

|---|---|---|

| Diarrhea | 75 | 15 |

| Neutropenia | 40 | 30 |

| Abdominal Pain | 37.5 | 15 |

| Fatigue/Asthenia | 62.5 | 20 |

Wound Healing

Sucrosofate potassium has been investigated for its potential as a wound-healing agent due to its biocompatibility and ability to promote tissue regeneration.

- Dermatotoxicity Studies : A controlled study assessed the dermatotoxic potential of sucrosofate potassium in various formulations. The results indicated minimal irritation and sensitization, suggesting its suitability for topical applications .

Research indicates that sucrosofate potassium may activate fibroblast growth factor signaling pathways, which are crucial for cell proliferation and tissue repair.

Mechanism of Action

The mechanism of action of sucrosofate (potassium) involves its interaction with specific molecular targets and pathways. One of the key targets is the fibroblast growth factor receptor, where sucrosofate (potassium) binds and stabilizes the receptor, leading to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration . Additionally, sucrosofate (potassium) has been shown to inhibit thrombin generation, suggesting its potential use in controlling blood coagulation .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- NAPOLI-1 Trial: Demonstrated that sucrosofate-based liposomal irinotecan + 5-FU/leucovorin improved median overall survival in metastatic pancreatic cancer (6.1 months vs. 4.2 months for 5-FU/leucovorin alone) .

- Mechanistic Advantage : Sucrosofate’s sulfated structure enables binding to tumor-overexpressed receptors (e.g., scavenger receptors), enhancing drug uptake .

Biological Activity

Sucrosofate (potassium), also known as sucrose octasulfate, is a sulfated disaccharide compound that exhibits significant biological activity, particularly in the fields of oncology and regenerative medicine. This article delves into its biological mechanisms, applications, and recent research findings.

- Chemical Formula : CHOS

- Molecular Weight : 982.802 g/mol

- Structure : Sucrosofate is characterized by multiple sulfate groups attached to a sucrose backbone, which enhances its solubility and biological activity.

Sucrosofate (potassium) primarily functions through its interaction with fibroblast growth factor receptors (FGFRs). It acts as a ligand that promotes receptor dimerization and subsequent activation of various signaling pathways crucial for cell proliferation, differentiation, and survival. The following mechanisms have been identified:

- FGFR Activation : Sucrosofate binds to FGFR1, inducing autophosphorylation and activating downstream signaling pathways such as MAPK/ERK and AKT pathways, which are essential for cellular responses including angiogenesis and tumor growth regulation .

- Regulation of Tumor Growth : By modulating the binding and activity of fibroblast growth factor-2 (FGF-2), sucrosofate influences tumor microenvironments, potentially enhancing therapeutic efficacy against solid tumors .

Anticancer Applications

Sucrosofate has been utilized in the formulation of liposomal drug delivery systems, particularly for encapsulating anticancer agents like irinotecan. The liposomal formulation enhances drug stability and bioavailability while targeting cancer cells more effectively. Key findings include:

- Encapsulation Efficiency : The use of sucrosofate in liposomes improves the retention of irinotecan, leading to enhanced therapeutic outcomes in pancreatic cancer treatment .

- Immunotargeting : Sucrosofate facilitates the targeting of drugs to cancer cells that overexpress specific receptors, improving the precision of cancer therapies .

Case Studies

- Onivyde® (liposomal irinotecan) :

- Research on Tumor Inhibition :

Research Findings

Recent studies have highlighted the multifaceted roles of sucrosofate beyond drug delivery:

- Angiogenesis Induction : Sucrosofate has been shown to induce angiogenesis in vitro, which is critical for tumor growth and metastasis. This property is attributed to its ability to activate FGFR signaling pathways .

- Cell Proliferation : In keratinocytes and osteoblasts, sucrosofate promotes proliferation while inducing apoptosis in differentiated cells, indicating its dual role depending on cellular context .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.